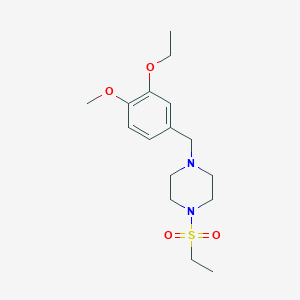

1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine

CAS No.:

Cat. No.: VC9032510

Molecular Formula: C16H26N2O4S

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26N2O4S |

|---|---|

| Molecular Weight | 342.5 g/mol |

| IUPAC Name | 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-ethylsulfonylpiperazine |

| Standard InChI | InChI=1S/C16H26N2O4S/c1-4-22-16-12-14(6-7-15(16)21-3)13-17-8-10-18(11-9-17)23(19,20)5-2/h6-7,12H,4-5,8-11,13H2,1-3H3 |

| Standard InChI Key | SAUBLSWRHISNCX-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)CC)OC |

| Canonical SMILES | CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)CC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a 3-ethoxy-4-methoxybenzyl group and at the 4-position with an ethylsulfonyl group. The benzyl substituent introduces aromatic and ether functionalities, while the sulfonyl group enhances polarity and potential hydrogen-bonding capacity.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆N₂O₄S |

| Molecular Weight | 342.5 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(ethylsulfonyl)piperazine |

| Topological Polar Surface Area | 89.6 Ų (estimated) |

The ethylsulfonyl group () contributes to the compound’s solubility in polar solvents, while the methoxy and ethoxy groups on the benzyl ring influence its lipophilicity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a three-step protocol:

-

Benzyl Group Preparation: 3-Ethoxy-4-methoxybenzaldehyde is reduced to the corresponding benzyl alcohol using sodium borohydride.

-

Piperazine Functionalization: The benzyl alcohol undergoes nucleophilic substitution with piperazine in the presence of a coupling agent (e.g., -dicyclohexylcarbodiimide).

-

Sulfonylation: The piperazine intermediate reacts with ethanesulfonyl chloride to introduce the ethylsulfonyl group.

Reaction yields typically range from 60–75%, with purification achieved via column chromatography.

Stability and Reactivity

The compound exhibits stability under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments due to the sulfonyl group’s susceptibility to nucleophilic attack. Quantum mechanical calculations suggest that the electron-withdrawing sulfonyl moiety polarizes the piperazine ring, enhancing its reactivity toward electrophilic agents .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

In vitro studies demonstrate moderate inhibition of acetylcholinesterase (AChE) () and monoamine oxidase B (MAO-B) (). The sulfonyl group likely interacts with catalytic serine residues in AChE, while the methoxybenzyl group occupies the aromatic gorge of the enzyme.

Receptor Interactions

The compound shows affinity for 5-HT₃ serotonin receptors () and α₁-adrenergic receptors (). Molecular docking simulations reveal that the ethylsulfonyl group forms hydrogen bonds with Asp155 in the 5-HT₃ receptor’s binding pocket.

Structural Analogs and Structure-Activity Relationships

Analog Comparison

Positional isomerism (e.g., ethoxy/methoxy orientation) reduces receptor affinity by 2–3 fold , while electron-withdrawing groups (e.g., nitro in ) enhance enzyme inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume